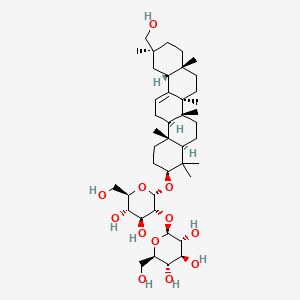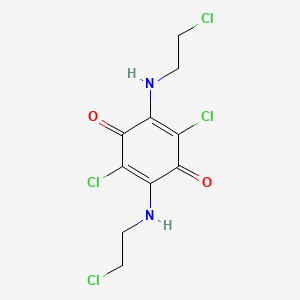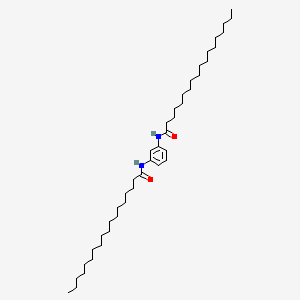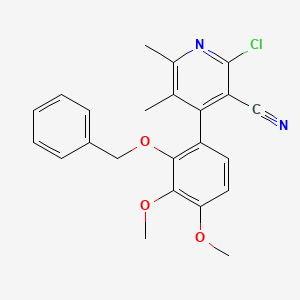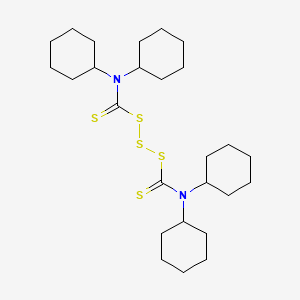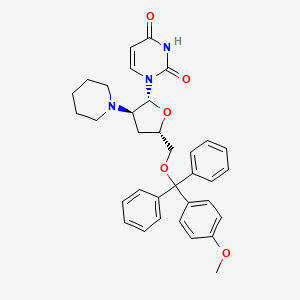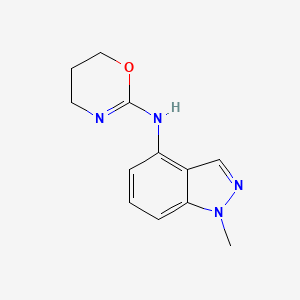
Indazole, 1-methyl-4-(2-(1,3-oxazinylideneamino))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indazole, 1-methyl-4-(2-(1,3-oxazinylideneamino))- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with a 1,3-oxazinylideneamino group, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indazole, 1-methyl-4-(2-(1,3-oxazinylideneamino))- typically involves the formation of the indazole core followed by the introduction of the 1,3-oxazinylideneamino group. Common synthetic routes include:
Cyclization Reactions: Starting from o-haloaryl-N-tosylhydrazones, cyclization reactions can be catalyzed by transition metals such as copper or silver to form the indazole core.
Reductive Cyclization: This method involves the reduction of 2-azidobenzaldehydes with amines to form the indazole ring without the need for catalysts or solvents.
Industrial Production Methods
Industrial production of indazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. For example, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant can produce a variety of indazole derivatives in good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
Indazole, 1-methyl-4-(2-(1,3-oxazinylideneamino))- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups attached to the indazole core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can introduce new functional groups to the indazole core.
Scientific Research Applications
Indazole, 1-methyl-4-(2-(1,3-oxazinylideneamino))- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Indazole, 1-methyl-4-(2-(1,3-oxazinylideneamino))- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. For example, some indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a simpler structure.
1-Methylindazole: A methylated derivative of indazole.
1,3-Oxazinylideneamino Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Indazole, 1-methyl-4-(2-(1,3-oxazinylideneamino))- stands out due to its unique combination of the indazole core and the 1,3-oxazinylideneamino group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
87179-42-8 |
|---|---|
Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
N-(1-methylindazol-4-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine |
InChI |
InChI=1S/C12H14N4O/c1-16-11-5-2-4-10(9(11)8-14-16)15-12-13-6-3-7-17-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,15) |
InChI Key |
OUBMZPOPMZWOFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2C=N1)NC3=NCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


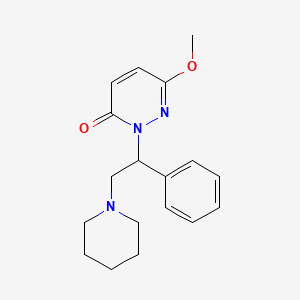

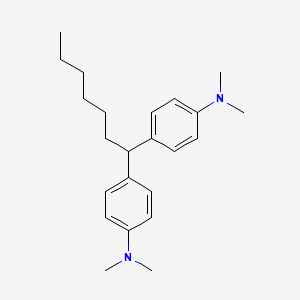
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)
